molecular formula C25H36N4O5 B6521867 methyl 3-(5-{[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896371-73-6

methyl 3-(5-{[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6521867
CAS No.: 896371-73-6
M. Wt: 472.6 g/mol
InChI Key: ZKROSPHQIJYYHF-UHFFFAOYSA-N
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Description

Methyl 3-(5-{[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic heterocyclic compound characterized by a quinazoline-dione core modified with a carbamoyl-pentyl side chain and a 4-methylpiperidinylpropyl substituent.

Properties

IUPAC Name

methyl 3-[6-[3-(4-methylpiperidin-1-yl)propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O5/c1-18-10-15-28(16-11-18)13-6-12-26-22(30)7-4-3-5-14-29-23(31)20-9-8-19(24(32)34-2)17-21(20)27-25(29)33/h8-9,17-18H,3-7,10-16H2,1-2H3,(H,26,30)(H,27,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKROSPHQIJYYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNC(=O)CCCCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(5-{[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential pharmacological applications. Its structure includes a tetrahydroquinazoline core, which is known for various biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

  • Molecular Formula: C25H36N4O5
  • Molecular Weight: 472.6 g/mol
  • Purity: Typically 95% .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Enzyme Inhibition

Studies on related compounds suggest that this compound may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are valuable in treating conditions like Alzheimer's disease. For example, a related compound showed an IC50 value of 46.42 µM against BChE .

Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial properties of quinazoline derivatives, several compounds were tested against common pathogens including Escherichia coli and Staphylococcus aureus. Results indicated that compounds with higher lipophilicity exhibited better antibacterial activity . This suggests that this compound may also exhibit similar properties due to its structural characteristics.

Study 2: Enzyme Inhibition Analysis

A comparative analysis of various tetrahydroquinazoline derivatives revealed that modifications at the piperidine position enhanced enzyme inhibition potential. The study highlighted that structural variations could significantly affect binding affinity and inhibitory potency towards AChE and BChE .

Data Summary Table

Activity Target IC50 Value Reference
AntibacterialStaphylococcus aureusModerate
Enzyme InhibitionAChE157.31 µM
Enzyme InhibitionBChE46.42 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of compounds with overlapping features:

Tetrahydroquinazoline Derivatives

  • Compound from Advanced Pharmaceutical Bulletin (2017): The study isolated Zygocaperoside and Isorhamnetin-3-O glycoside from Zygophyllum fabago roots. Although these compounds lack the quinazoline-dione core, their isolation and structural elucidation via NMR and UV spectroscopy (Tables 1 and 2) highlight methodologies applicable to analyzing the queried compound. Key Difference: The queried compound’s synthetic origin and complex substituents (e.g., 4-methylpiperidine) contrast with the natural flavonoid glycosides in this study.

Imidazo[1,2-a]pyridine Derivatives

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): This compound, described in Organic & Biomolecular Chemistry (2017), shares a tetrahydroheterocyclic core (imidazopyridine vs. quinazoline-dione) and ester functional groups. Key data include: Melting Point: 243–245°C Spectral Data: $^1$H NMR (δ 1.19–7.56 ppm), $^{13}$C NMR (δ 14.6–164.2 ppm), and HRMS (m/z 555.1773 [M+H]$^+$) . Comparison: The queried compound’s 4-methylpiperidine side chain may enhance lipophilicity and bioavailability compared to 1l’s nitrophenyl and phenethyl groups.

General Structural Analogues

  • Spectral Data Reference :
    The book Tables of Spectral Data for Structure Determination of Organic Compounds (Pretsch et al., 2013) provides standardized NMR and IR data for quinazoline derivatives. For example:
    • Quinazoline-2,4-dione : $^1$H NMR δ 3.8–4.2 (ester methyl), δ 7.2–8.1 (aromatic protons) .
    • Relevance : The queried compound’s ester (COOCH$_3$) and dione groups would align with these spectral ranges, but its extended side chains would introduce additional signals (e.g., piperidine δ 1.4–2.8 ppm).

Recommendations for Future Research

  • Targeted Synthesis and Characterization : Utilize methodologies from –3 to synthesize the compound and acquire $^1$H/$^{13}$C NMR, HRMS, and X-ray crystallography data.
  • Biological Screening: Test for activity against kinases, proteases, or GPCRs, given structural similarities to known inhibitors.
  • Comparative QSAR Studies : Model the 4-methylpiperidine moiety’s contribution to binding affinity versus simpler alkyl chains in analogs.

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